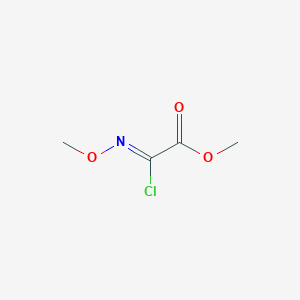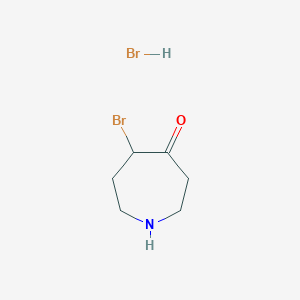
2-(Difluoromethoxy)-1-fluoro-4-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Difluoromethoxy)-1-fluoro-4-iodobenzene” is a halogenated aromatic compound. It contains a benzene ring with different substituents: a difluoromethoxy group, a fluorine atom, and an iodine atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, difluoromethylation is a common process in organic chemistry. It involves the formation of a bond between a carbon atom and a difluoromethoxy group (–OCF2H). This process has been used to synthesize a variety of complex molecules, including pharmaceuticals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as melting point, boiling point, and solubility would be influenced by the nature and position of the substituents on the benzene ring .Mécanisme D'action
2-2-(Difluoromethoxy)-1-fluoro-4-iodobenzene is a versatile reagent that can be used in a variety of reactions. It is an electrophilic reagent that can react with nucleophiles, such as Grignard reagents, to form a covalent bond. It is also an oxidizing agent that can be used to oxidize organic compounds.
Biochemical and Physiological Effects
2-2-(Difluoromethoxy)-1-fluoro-4-iodobenzene is a fluorinated organic compound and is not known to have any biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-2-(Difluoromethoxy)-1-fluoro-4-iodobenzene in laboratory experiments is its versatility. It can be used in a variety of reactions, such as Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling. It is also a relatively stable reagent, which makes it suitable for use in a wide range of laboratory experiments.
One limitation of 2-2-(Difluoromethoxy)-1-fluoro-4-iodobenzene is that it can be difficult to obtain in large quantities. It is also a relatively expensive reagent, which can limit its use in some laboratory experiments.
Orientations Futures
There are a number of potential future directions for the use of 2-2-(Difluoromethoxy)-1-fluoro-4-iodobenzene. One potential application is in the synthesis of peptides and peptidomimetics. It could also be used in the synthesis of polymers and materials for use in medical devices and drug delivery systems. In addition, it could be used in the synthesis of agrochemicals and other organic compounds. Finally, it could be used in the synthesis of dyes, pigments, and other materials for use in the textile and printing industries.
Méthodes De Synthèse
2-2-(Difluoromethoxy)-1-fluoro-4-iodobenzene is synthesized by a two-step process. In the first step, a difluoromethoxy-substituted benzene is reacted with a Grignard reagent to form a difluoromethoxy-substituted benzyl halide. In the second step, the benzyl halide is reacted with a fluorinating reagent to produce 2-2-(Difluoromethoxy)-1-fluoro-4-iodobenzene. The reaction is typically carried out in anhydrous conditions and at a temperature of 0-5 °C.
Applications De Recherche Scientifique
2-2-(Difluoromethoxy)-1-fluoro-4-iodobenzene has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds, such as pyridines and quinolines. It has also been used in the synthesis of peptides, peptidomimetics, and other bioactive compounds. In addition, 2-2-(Difluoromethoxy)-1-fluoro-4-iodobenzene has been used as a reagent in the synthesis of polymers, dyes, and other materials.
Propriétés
IUPAC Name |
2-(difluoromethoxy)-1-fluoro-4-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJFLDXSVVBUTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)OC(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![t-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6325030.png)




![N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine](/img/structure/B6325070.png)